REACTION_CXSMILES
|
Cl[C:2]1[C:7]([N+:8]([O-:10])=[O:9])=[CH:6][C:5]([N+:11]([O-:13])=[O:12])=[CH:4][N:3]=1.C(=O)(O)[O-].[K+].NC1C=CC=CN=1>>[N+:11]([C:5]1[CH:4]=[N:3][CH:2]=[C:7]([N+:8]([O-:10])=[O:9])[CH:6]=1)([O-:13])=[O:12] |f:1.2|
|
Name
|
|
Quantity
|
15 mL
|
Type
|
reactant
|
Smiles
|
ClC1=NC=C(C=C1[N+](=O)[O-])[N+](=O)[O-]
|
Name
|
|
Quantity
|
11 g
|
Type
|
reactant
|
Smiles
|
C([O-])(O)=O.[K+]
|
Name
|
|
Quantity
|
28.2 g
|
Type
|
reactant
|
Smiles
|
NC1=NC=CC=C1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was refluxed for 24 hours
|
Duration
|
24 h
|
Type
|
CONCENTRATION
|
Details
|
The mixture was concentrated to one-half of its volume
|
Type
|
ADDITION
|
Details
|
diluted with several volumes of water
|
Type
|
CUSTOM
|
Details
|
to precipitate solid
|
Type
|
WASH
|
Details
|
After further washing
|
Name
|
|
Type
|
product
|
Smiles
|
[N+](=O)([O-])C=1C=NC=C(C1)[N+](=O)[O-]
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 81% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |